N-(2-nitrophenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Description
N-(2-nitrophenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a heterocyclic compound featuring a cyclopenta[d]pyrimidine core fused with a pyridine moiety and a nitrophenyl-substituted acetamide group. Its structural complexity arises from the sulfanyl bridge connecting the pyrimidinone and acetamide segments, as well as the pyridin-4-ylmethyl substituent at position 1 of the cyclopenta[d]pyrimidine ring. This compound is synthesized via nucleophilic substitution or coupling reactions, similar to methods described for structurally related acetamide derivatives (e.g., microwave-assisted synthesis of pyrimidinyl-thioacetamides) .
Properties
IUPAC Name |
N-(2-nitrophenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4S/c27-19(23-16-5-1-2-6-18(16)26(29)30)13-31-20-15-4-3-7-17(15)25(21(28)24-20)12-14-8-10-22-11-9-14/h1-2,5-6,8-11H,3-4,7,12-13H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRAHXHULOHBOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC=CC=C3[N+](=O)[O-])CC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-nitrophenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical structure and properties:
| Property | Description |
|---|---|
| Molecular Formula | C21H19N5O4S |
| Molecular Weight | 437.5 g/mol |
| IUPAC Name | N-(2-nitrophenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
| CAS Number | 933231-23-3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is hypothesized that it may modulate enzyme activity or receptor interactions, leading to various pharmacological effects. The presence of the nitrophenyl group suggests potential for electrophilic interactions , which can influence biological pathways.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Cytotoxicity Against Cancer Cell Lines :
Enzyme Inhibition
The compound may also exhibit enzyme inhibition properties:
- Phospholipase A2 Inhibition :
Case Studies
Several studies have investigated the biological effects of related compounds:
- Study on Cytotoxic Activity :
- Mechanistic Studies :
Comparison with Similar Compounds
Key Observations :
- Core Heterocycles: The target compound’s cyclopenta[d]pyrimidine core is distinct from thieno[3,2-d]pyrimidine () or benzothieno[2,3-d]pyrimidine (), which may alter conformational flexibility and binding interactions.
- Substituent Effects : The nitrophenyl group in the target compound introduces strong electron-withdrawing properties, contrasting with dichlorophenyl () or methoxyphenyl () groups, which modulate solubility and electronic profiles.
- Synthetic Efficiency : Yields for analogs range widely; the dichlorophenyl derivative achieved 80% yield under conventional conditions , whereas microwave-assisted methods (as in ) could improve efficiency for the target compound.
Pharmacological and Functional Comparisons
- Enzyme Inhibition: Pyrimidinone-thioacetamides are associated with α-glucosidase inhibition due to structural mimicry of oligosaccharides . The nitrophenyl group may enhance binding via polar interactions, similar to dichlorophenyl derivatives’ activity in enzyme inhibition .
- Computational Predictions : Machine learning models (e.g., XGBoost in ) predict physicochemical properties such as solubility or bioactivity. For example, the RMSE of 9.091 K for superconductor critical temperatures implies robust predictive frameworks that could be adapted for acetamide derivatives.
Computational and Analytical Insights
- Molecular Fingerprinting : Structural similarity coefficients (e.g., Tanimoto indices) and fingerprints (e.g., ECFP4) could quantify the target compound’s resemblance to bioactive analogs, aiding virtual screening .
- Spectroscopic Characterization : ¹H NMR and elemental analysis (as in ) remain standard for validating purity and structure, with deviations in melting points or spectral shifts indicating substituent effects .
Q & A
Basic: What are the critical steps for synthesizing this compound with high purity?
Answer:
The synthesis involves:
- Multi-step organic reactions : Start with cyclocondensation of substituted pyrimidinones with thiol-containing intermediates under inert atmosphere (N₂/Ar) to form the cyclopenta[d]pyrimidin-4-yl core .
- Sulfanyl acetamide coupling : React the core with 2-nitrophenyl acetamide derivatives using coupling agents (e.g., EDC/HOBt) in anhydrous solvents (e.g., DMF or THF) .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, UV detection at 254 nm) .
Basic: Which analytical techniques are essential for confirming structural integrity?
Answer:
- NMR spectroscopy :
- ¹H/¹³C NMR : Verify substituent positions (e.g., pyridin-4-ylmethyl integration at δ ~4.5 ppm, nitrophenyl aromatic protons at δ ~7.5–8.2 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the cyclopenta[d]pyrimidinone ring .
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S–C bond at ~650 cm⁻¹) .
Basic: How to evaluate its in vitro bioactivity against enzyme targets?
Answer:
- Enzyme inhibition assays :
- Kinase/Protease inhibition : Use fluorescence-based assays (e.g., ATPase-Glo™ for kinases) at varying concentrations (1 nM–100 µM). Calculate IC₅₀ values .
- Dose-response curves : Perform triplicate experiments to assess reproducibility. Compare with positive controls (e.g., staurosporine for kinases) .
- Cytotoxicity screening : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay. Include a solubility control (e.g., DMSO concentration ≤0.1%) .
Advanced: How do structural modifications influence its bioactivity?
Answer:
- Structure-Activity Relationship (SAR) strategies :
- Nitrophenyl group : Replace with electron-withdrawing groups (e.g., CF₃) to enhance binding to hydrophobic enzyme pockets .
- Pyridin-4-ylmethyl substitution : Modify to pyridin-3-yl or benzyl groups to alter π-π stacking interactions with target proteins .
- Sulfanyl linker : Replace with sulfonyl or methylene groups to evaluate effects on metabolic stability .
- Data-driven optimization : Use molecular docking (AutoDock Vina) to predict binding modes and prioritize synthetic targets .
Advanced: How to resolve contradictory bioactivity data across studies?
Answer:
- Orthogonal validation :
- Replicate assays in independent labs using standardized protocols (e.g., NIH/NCATS guidelines) .
- Cross-validate with SPR (surface plasmon resonance) to measure direct binding affinities .
- Structural analysis : Perform X-ray crystallography (if feasible) or comparative NMR to confirm conformational stability under assay conditions .
Advanced: What experimental design considerations are critical for in vivo studies?
Answer:
- Pharmacokinetics (PK) :
- ADME profiling : Assess oral bioavailability in rodent models (Cmax, Tmax via LC-MS/MS). Use PEG-400/saline (60:40) for dosing .
- Toxicity screening : Monitor liver/kidney function (ALT, creatinine) and hematological parameters over 14 days .
- Target engagement : Use PET tracers or fluorescent probes to validate tissue-specific uptake .
Advanced: How to leverage computational modeling for mechanistic insights?
Answer:
- Molecular dynamics (MD) simulations :
- QSAR models : Train on datasets with >50 analogs to predict logP, pIC₅₀, and metabolic liabilities .
Advanced: How to address stability issues in aqueous buffers?
Answer:
- Accelerated stability studies :
- Test degradation under pH 1–10 (37°C, 72 hrs) and monitor via HPLC. Identify hydrolytic cleavage points (e.g., sulfanyl linkage) .
- Lyophilization : Formulate with trehalose/mannitol (1:1) to enhance solid-state stability .
Advanced: What strategies enhance selectivity for off-target mitigation?
Answer:
- Proteome-wide profiling : Use kinome-wide selectivity panels (e.g., Eurofins KinaseProfiler™) to identify off-target kinases .
- Fragment-based design : Introduce steric hindrance (e.g., tert-butyl groups) near the acetamide moiety to block non-specific interactions .
Advanced: How to optimize solubility for in vivo applications?
Answer:
- Co-solvent systems : Use HP-β-cyclodextrin (20% w/v) or Captisol® to enhance aqueous solubility (>1 mg/mL) .
- Prodrug derivatization : Convert the acetamide to a phosphate ester for improved bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
